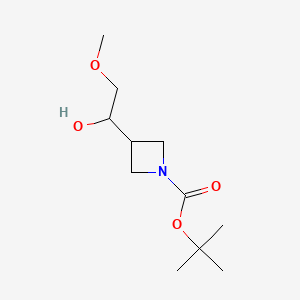

Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate

Description

Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The structure includes a tert-butyl carbamate (Boc) protecting group at the 1-position and a 1-hydroxy-2-methoxyethyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s rigidity, which enhances binding affinity in drug candidates compared to larger, more flexible rings . The hydroxyl and methoxy groups on the ethyl chain contribute to its polarity, influencing solubility and hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl 3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(6-12)9(13)7-15-4/h8-9,13H,5-7H2,1-4H3 |

InChI Key |

UQNXZURSNOGHNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(COC)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: tert-butyl azetidine-1-carboxylate

The synthesis often begins with tert-butyl azetidine-1-carboxylate , which is commercially available or can be prepared by Boc protection of azetidine-1-amine. This starting material provides the protected azetidine core.

Introduction of the 3-substituent: 1-hydroxy-2-methoxyethyl group

The 3-position substitution can be achieved via nucleophilic ring-opening or substitution reactions on azetidine derivatives bearing good leaving groups at the 3-position.

- A common approach involves the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate as an intermediate.

- Subsequently, the hydroxy group is functionalized by selective alkylation with a methoxyethyl reagent or by epoxide ring-opening with methanol under acidic or basic catalysis to install the 1-hydroxy-2-methoxyethyl side chain.

Representative Synthetic Scheme

Alternative Methods

- Michael Addition and Cyclization: Literature describes Michael addition of nucleophiles to α,β-unsaturated ketones followed by cyclization to form azetidine derivatives bearing hydroxyalkyl substituents, which can be further protected with Boc groups.

- Oxidation and Reduction Steps: Some methods involve oxidation of intermediate azetidine derivatives followed by reduction to introduce hydroxy groups selectively.

Research Discoveries and Optimization

Stereochemical Control

Yield and Purity Optimization

Scale-Up and Practical Considerations

- The synthetic route involving Boc protection, hydroxylation, and methoxyethylation has been scaled to multi-gram quantities with reproducible yields.

- Purification is typically achieved via column chromatography or crystallization, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Boc protection followed by hydroxylation and alkylation | Azetidine-1-amine | Boc protection; hydroxylation at 3-position; methoxyethylation | Mild base, acetic acid, methanol | 65-90% overall | Good stereochemical control; scalable | Multi-step; requires careful purification |

| Michael addition and cyclization | α,β-unsaturated ketones + hydrazine derivatives | Michael addition; cyclization to azetidine | NaOEt, EtOH, acidic conditions | Moderate to good | Efficient ring formation; versatile | Sensitive to reaction conditions |

| Oxidation-reduction sequence | Azetidine intermediates | Oxidation to ketone; reduction to hydroxy derivative | Mild oxidants, reducing agents | Variable | Allows functional group manipulation | Additional steps; lower overall yield |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Janus kinase inhibitors and HCV protease inhibitors.

Biological Research: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a Janus kinase inhibitor, it binds to the Janus kinase enzyme, inhibiting its activity and thereby modulating immune responses and inflammation . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, synthesis, and properties:

*Calculated based on molecular formula C₁₁H₂₁NO₄.

Key Structural and Functional Differences:

Substituent Effects: Hydrophilicity: The 1-hydroxy-2-methoxyethyl group increases polarity compared to non-oxygenated analogs (e.g., bromoethyl), improving aqueous solubility . Reactivity: Compounds with α,β-unsaturated substituents (e.g., methoxyethylidene) exhibit higher reactivity in conjugate additions, unlike the saturated hydroxy/methoxy chain in the target compound . Biological Interactions: Indole- or triazole-substituted analogs show enhanced binding to aromatic residues in enzymes, whereas the target’s hydroxyl/methoxy groups may engage in hydrogen bonding .

Synthesis Complexity: The target compound’s synthesis likely involves hydroxylation and methoxylation steps, similar to tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (97% yield via oxidation) . In contrast, cyanomethylene derivatives require specialized reagents like diethyl cyanomethyl phosphonate .

Applications :

- Bromoethyl and ethoxy-oxoethylidene derivatives are intermediates in drug synthesis (e.g., JAK inhibitors) .

- The target’s hydroxyl/methoxy groups suggest utility in prodrugs or as polar motifs in kinase inhibitors .

Research Findings and Data

Thermal Stability:

Compounds with electron-withdrawing groups (e.g., cyano) exhibit higher thermal stability (decomposition >200°C) compared to hydroxy/methoxy analogs (~150°C) due to resonance stabilization .

NMR Trends:

- Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl analog (δ 3.6 ppm, -OH) shows broad singlet NMR peaks, while the methoxy group in the target compound resonates at δ 3.3 ppm (sharp singlet) .

- α,β-Unsaturated Systems : Methoxyethylidene derivatives display characteristic vinyl proton signals at δ 5.7–6.0 ppm .

Biological Activity

Tert-butyl 3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate (TBHA) is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 231.3 g/mol, TBHA is classified within the azetidine family of compounds. This article delves into its biological activity, synthesis, safety, and applications, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.3 g/mol |

| CAS Number | 2274866-16-7 |

| Appearance | Solid or Liquid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety Information

TBHA has been classified with the following hazard statements:

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation.

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Research indicates that TBHA exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that TBHA can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Cytotoxic Effects : Preliminary investigations indicate that TBHA may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study conducted on TBHA's effect against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests that TBHA could be developed into a novel antimicrobial agent for clinical use.

- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed that TBHA reduced cell viability by 60% at a concentration of 100 µM after 48 hours of exposure. This indicates a promising avenue for further research into its anticancer properties.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of TBHA derivatives. Findings suggest that modifications to the azetidine ring can enhance its biological activity, particularly in terms of selectivity and potency against specific targets.

Applications in Scientific Research

TBHA is primarily utilized in laboratory settings for:

- Synthesis of Novel Compounds : Researchers are exploring TBHA as a precursor for synthesizing more complex molecules with enhanced biological profiles.

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development initiatives.

Future Directions

The current state of research on TBHA indicates several promising avenues:

- Further Biological Evaluation : Comprehensive studies are needed to elucidate the mechanisms underlying its biological activities.

- Formulation Development : Investigating various formulations could enhance the bioavailability and efficacy of TBHA in therapeutic applications.

- Clinical Trials : If preclinical studies continue to show positive results, advancing to clinical trials will be essential to assess safety and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl3-(1-hydroxy-2-methoxyethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include:

- Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) .

- Hydroxyethyl and methoxy group introduction via nucleophilic substitution or oxidation-reduction sequences. For example, epoxide ring-opening with methanol under acidic catalysis may yield the 2-methoxyethyl substituent .

- Purification via column chromatography or recrystallization.

Optimization Tips: - Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the Boc group.

- Monitor reaction progress with TLC or HPLC. Adjust catalyst loading (e.g., Pd/C for hydrogenation) to minimize side products .

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

Methodological Answer:

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

- Medicinal Chemistry: Serves as a scaffold for drug candidates targeting neurological disorders or cancer. The hydroxy and methoxy groups enable hydrogen bonding with enzymes (e.g., kinases) or receptors .

- Organic Synthesis: Acts as a chiral building block for heterocycles. The Boc group allows selective deprotection for further functionalization .

- Material Science: Methoxy and hydroxy groups enhance solubility in polar solvents, useful for designing conductive polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate vs. tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) to isolate functional group contributions .

- In Silico Docking: Use software like AutoDock to model interactions with biological targets (e.g., binding affinity discrepancies due to stereochemistry) .

- Validation Assays: Replicate studies under standardized conditions (pH, temperature) to control variables affecting activity .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions .

- Reaction Path Search Algorithms: Tools like GRRM identify low-energy pathways for ring-opening or ester hydrolysis .

- Machine Learning: Train models on existing azetidine reaction datasets to forecast optimal catalysts (e.g., Pd vs. Ni for cross-coupling) .

Q. What strategies are recommended for studying the in vivo pharmacokinetics of this compound?

Methodological Answer:

- Isotopic Labeling: Introduce ¹⁴C or ³H tags at the methoxy group to track absorption/metabolism .

- LC-MS/MS Analysis: Quantify plasma/tissue concentrations over time. Hydroxyethyl groups may require derivatization (e.g., acetylation) for detection .

- Metabolite Identification: Use hepatocyte incubations or microsomal assays to map oxidation pathways (e.g., CYP450-mediated demethylation) .

Q. How does the stereochemistry of the hydroxyethyl group influence biological activity?

Methodological Answer:

- Enantioselective Synthesis: Use chiral catalysts (e.g., Jacobsen’s salen complexes) to prepare (R)- and (S)-hydroxyethyl isomers .

- Biological Testing: Compare isomers in receptor-binding assays (e.g., GPCRs). For example, (R)-configurations may enhance affinity due to spatial compatibility with active sites .

- Crystallographic Studies: Resolve co-crystal structures with target proteins to visualize stereochemical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.